molecular formula C13H7BrCl2O2 B5619914 2,4-dichlorophenyl 4-bromobenzoate

2,4-dichlorophenyl 4-bromobenzoate

Cat. No.: B5619914
M. Wt: 346.0 g/mol
InChI Key: CRGXZNDWUXTLBL-UHFFFAOYSA-N
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Description

2,4-dichlorophenyl 4-bromobenzoate is a useful research compound. Its molecular formula is C13H7BrCl2O2 and its molecular weight is 346.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.90065 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dichlorophenyl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2O2/c14-9-3-1-8(2-4-9)13(17)18-12-6-5-10(15)7-11(12)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGXZNDWUXTLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Benzoate Ester and Halogenated Organic Compound Chemistry

2,4-Dichlorophenyl 4-bromobenzoate (B14158574) is structurally a benzoate (B1203000) ester, a class of organic compounds known for their wide range of applications, from fragrances and food preservatives to pharmaceuticals. pharmaffiliates.compharmaffiliates.com Benzoate esters are derivatives of benzoic acid and are characterized by the ester linkage of a carboxyl group to an aromatic ring. pharmaffiliates.compharmaffiliates.com This functional group imparts a degree of chemical stability, yet also allows for reactions such as hydrolysis back to the constituent alcohol and carboxylic acid. nih.gov

Simultaneously, this compound is a heavily halogenated organic molecule, featuring both chlorine and bromine substituents on its two phenyl rings. Halogenated organic compounds are a cornerstone of modern chemistry, with their applications spanning pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov The introduction of halogen atoms into an organic molecule can significantly alter its physical and chemical properties, including its reactivity, lipophilicity, and biological activity. nih.gov The presence of multiple halogen atoms, as seen in 2,4-dichlorophenyl 4-bromobenzoate, offers a rich scaffold for synthetic modifications and the tuning of molecular properties.

Rationale for Advanced Academic Investigation of 2,4 Dichlorophenyl 4 Bromobenzoate

Established Synthetic Pathways for this compound and Related Compounds

The primary method for synthesizing this compound is through esterification, a fundamental reaction in organic chemistry.

Esterification Reactions and Process Optimization

The most direct route to this compound is the esterification of 2,4-dichlorophenol (B122985) with 4-bromobenzoic acid or its more reactive acyl halide derivative, 4-bromobenzoyl chloride.

Fischer-Speier Esterification: This classic method involves reacting 2,4-dichlorophenol with 4-bromobenzoic acid in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. beilstein-journals.org The reaction is typically carried out under reflux conditions, and the removal of water, a byproduct, is crucial to drive the equilibrium towards the formation of the ester. beilstein-journals.org

Schotten-Baumann Reaction: A more efficient method involves the use of 4-bromobenzoyl chloride, the acid chloride of 4-bromobenzoic acid. In this reaction, 2,4-dichlorophenol is treated with 4-bromobenzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. google.com This method is generally faster and proceeds under milder conditions than Fischer-Speier esterification.

Steglich Esterification: For a milder approach, the Steglich esterification can be employed. This reaction utilizes a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). youtube.com This method is particularly useful when dealing with sensitive functional groups. A greener modification of this reaction uses acetonitrile (B52724) as a solvent, which is less hazardous than commonly used chlorinated solvents. youtube.comrsc.org

Esterification Method Reactants Catalyst/Reagent Typical Conditions Advantages Disadvantages
Fischer-Speier 2,4-Dichlorophenol, 4-Bromobenzoic AcidH₂SO₄ or TsOHReflux, water removalInexpensive reagentsReversible, requires harsh conditions
Schotten-Baumann 2,4-Dichlorophenol, 4-Bromobenzoyl ChloridePyridine or Et₃NRoom temperature or gentle heatingHigh yield, fast reactionUse of acyl chloride which can be moisture sensitive
Steglich 2,4-Dichlorophenol, 4-Bromobenzoic AcidDCC/DMAP or EDC/DMAPRoom temperatureMild conditions, high yieldUse of coupling agents can lead to byproduct formation

Precursor Synthesis and Halogenation Strategies

Synthesis of 2,4-Dichlorophenol: Phenol can be directly halogenated using chlorine gas or other chlorinating agents. The hydroxyl group is a strongly activating ortho-, para-director, leading to the formation of a mixture of chlorinated phenols. orgsyn.org Controlling the reaction conditions, such as solvent and temperature, is essential to maximize the yield of the desired 2,4-dichloro-isomer. For instance, carrying out the reaction in a solvent of low polarity, like chloroform (B151607) or carbon disulfide, at low temperatures can favor mono-substitution, while more forcing conditions lead to polysubstitution. ncl.ac.uk

Synthesis of 4-Bromobenzoic Acid: Benzoic acid undergoes electrophilic aromatic substitution. The carboxyl group is a deactivating and meta-directing group. nih.gov Therefore, direct bromination of benzoic acid will yield primarily 3-bromobenzoic acid. To obtain the 4-bromo isomer, an alternative strategy is required. One common method is the oxidation of 4-bromotoluene, which is readily available. Another approach involves the Sandmeyer reaction, starting from 4-bromoaniline. A laboratory-scale synthesis involves the oxidation of 4-bromobenzyl alcohol. acs.org

Derivatization and Functionalization Reactions

The presence of multiple reactive sites in this compound, including the ester linkage and the halogenated aromatic rings, allows for a variety of derivatization and functionalization reactions.

Regioselective Modifications and Strategies

The different electronic environments of the two aromatic rings can be exploited for regioselective modifications. The dichlorinated phenyl ring is electron-poor due to the electron-withdrawing nature of the chlorine atoms and the ester group, making it susceptible to nucleophilic aromatic substitution. The brominated phenyl ring is comparatively more electron-rich and can undergo electrophilic substitution, although the bromo and ester groups are deactivating.

The position of the substituents on the dichlorinated ring (positions 2 and 4) and the brominated ring (position 4) directs further functionalization. For instance, further electrophilic substitution on the 4-bromobenzoate moiety would likely occur at the positions ortho to the bromine atom.

Catalytic Transformations and Reaction Scope

The carbon-halogen bonds in this compound are amenable to various catalytic cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The aryl bromide moiety is particularly well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids or esters. nih.gov This allows for the synthesis of biaryl compounds. The reactivity of aryl bromides in these couplings is generally higher than that of aryl chlorides, allowing for selective functionalization of the 4-bromophenyl group.

Buchwald-Hartwig Amination: The aryl bromide can also be converted to an arylamine through palladium-catalyzed Buchwald-Hartwig amination, reacting with a primary or secondary amine.

Sonogashira Coupling: The formation of a carbon-carbon triple bond can be achieved via Sonogashira coupling of the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. mdpi.com

Decarbonylative Etherification: A novel approach for the synthesis of diaryl ethers involves the decarbonylative etherification of aromatic esters using a palladium or nickel catalyst with a specific diphosphine ligand. mdpi.com This reaction could potentially be applied to this compound to form a diaryl ether, although the reaction scope with halogenated substrates would need to be investigated.

Green Chemistry Principles and Sustainable Synthesis Approaches

Applying the principles of green chemistry to the synthesis of this compound and its derivatives is crucial for minimizing environmental impact. researchgate.net

Key areas for implementing greener methodologies include:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally benign alternatives such as acetonitrile, water, or ionic liquids. rsc.org

Catalysis: Employing catalytic methods over stoichiometric reagents to improve atom economy and reduce waste. This includes the use of heterogeneous catalysts that can be easily recovered and reused. For instance, the use of a recyclable heteropoly acid catalyst has been reported for related syntheses. youtube.com

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating.

Renewable Feedstocks: While not directly applicable to this specific aromatic compound, the broader principle of using renewable starting materials is a key aspect of green chemistry.

Green Chemistry Principle Application in Synthesis of this compound Examples/Strategies
Prevention Design synthetic routes to minimize waste.One-pot synthesis, cascade reactions. researchgate.net
Atom Economy Maximize the incorporation of all materials used in the process into the final product.Catalytic reactions over stoichiometric ones.
Less Hazardous Chemical Syntheses Use and generate substances that possess little or no toxicity to human health and the environment.Avoiding toxic reagents and solvents.
Designing Safer Chemicals Design chemical products to be effective while minimizing their toxicity.(Not directly applicable to synthesis, but to product design)
Safer Solvents and Auxiliaries Minimize or avoid the use of auxiliary substances.Use of water, acetonitrile, or solvent-free conditions. rsc.org
Design for Energy Efficiency Minimize energy requirements.Microwave-assisted synthesis, reactions at ambient temperature.
Use of Renewable Feedstocks Use renewable raw materials.(Limited applicability for this specific aromatic compound)
Reduce Derivatives Minimize or avoid unnecessary derivatization.Direct C-H functionalization where possible.
Catalysis Use catalytic reagents in preference to stoichiometric reagents.Palladium, nickel, or copper-catalyzed cross-coupling reactions. mdpi.com
Design for Degradation Design chemical products to break down into innocuous degradation products.(Not directly applicable to synthesis, but to product design)
Real-time analysis for Pollution Prevention Develop analytical methodologies for real-time monitoring and control.In-process monitoring of reactions.
Inherently Safer Chemistry for Accident Prevention Choose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.Avoiding volatile and explosive reagents.

Conformational Analysis and Molecular Dynamics

Investigations via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Solid-State NMR, 2D NMR for conformational insights)

No published studies utilizing advanced NMR techniques, such as solid-state NMR or 2D NMR, for the conformational analysis of this compound were identified. Such studies would be invaluable for understanding the rotational dynamics around the ester linkage and the preferred orientation of the two aromatic rings in solution and solid states.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Detailed experimental and theoretical vibrational spectra (FTIR and Raman) for this compound have not been reported in the reviewed literature. Analysis of such spectra would typically allow for the identification of characteristic vibrational modes, including the C=O stretch of the ester group, C-Cl stretches on the dichlorophenyl ring, the C-Br stretch on the bromobenzoate ring, and various aromatic C-H and C-C ring vibrations.

Solid-State Structure and Crystallography

Single-Crystal X-ray Diffraction Studies and Crystal Packing Analysis

No single-crystal X-ray diffraction data for this compound is available in open crystallographic databases. A crystal structure determination would provide definitive proof of the molecular conformation and the precise arrangement of molecules within the crystal lattice.

Polymorphism and Anisotropic Behavior of Crystalline Forms

In the absence of crystallographic studies, there is no information regarding the potential existence of polymorphs or any anisotropic properties of crystalline this compound.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Stacking)

A detailed analysis of intermolecular interactions is contingent on the availability of crystal structure data. Without this information, a definitive description of halogen bonds (e.g., Br···O, Cl···O, Br···Br), potential weak C-H···O hydrogen bonds, or π-π stacking interactions between the aromatic rings cannot be conducted.

Theoretical and Computational Chemistry of 2,4 Dichlorophenyl 4 Bromobenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods allow for the detailed investigation of electronic structure, which in turn governs the molecule's reactivity and physical characteristics.

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic properties of molecules. For aromatic esters like 2,4-dichlorophenyl 4-bromobenzoate (B14158574), DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-31+G*, are instrumental in determining the optimized molecular geometry. nih.gov Studies on the analogous compound phenyl benzoate (B1203000) have demonstrated that DFT can effectively map its conformational space, which involves rotations around the C(=O)-O and C(=O)-C bonds. nih.gov For 2,4-dichlorophenyl 4-bromobenzoate, similar torsional motions would define its three-dimensional shape and energy landscape. The presence of bulky and electronegative chloro and bromo substituents is expected to introduce significant steric and electronic effects, influencing the preferred dihedral angles between the phenyl rings and the central ester group.

A study on 2,4-dichlorophenyl benzoate revealed that the two aromatic rings have a dihedral angle of 47.8 (1)°. nih.gov The plane of the central –C(=O)–O– group is inclined at an angle of 9.1 (2)° with respect to the benzoate ring. nih.gov It is anticipated that the 4-bromo substituent in this compound would lead to a comparable, though slightly altered, molecular conformation.

DFT calculations are also pivotal in predicting spectroscopic parameters. For instance, theoretical vibrational frequencies obtained from DFT can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign vibrational modes. In a study of phenyl benzoate, the B3LYP/6-31+G* level of theory, coupled with scaled quantum mechanical (SQM) force fields, yielded vibrational spectra in excellent agreement with experimental data. nih.gov Similar accuracy would be expected for this compound.

Table 1: Predicted Conformational and Spectroscopic Properties of Phenyl Benzoate Analogs from DFT Studies

PropertyPhenyl Benzoate2,4-Dichlorophenyl BenzoateExpected for this compound
Dihedral Angle between RingsVariable, with a planar conformation being most stable researchgate.net47.8 (1)° nih.govSimilar to 2,4-dichlorophenyl benzoate, with potential minor alterations due to the bromo substituent.
Inclination of Ester Group~0° in the most stable conformation researchgate.net9.1 (2)° to the benzoate ring nih.govA slight inclination is expected.
Vibrational SpectraGood agreement with experiment using B3LYP/6-31+G* nih.govNot reportedExpected to be accurately predictable with similar DFT methods.

This table is based on data from analogous compounds and provides expected trends for this compound.

For even higher accuracy in property prediction, ab initio methods such as Møller-Plesset perturbation theory (MP2) can be employed. While computationally more demanding than DFT, MP2 calculations can provide a valuable check on DFT results, especially for systems where electron correlation is significant. nih.gov In the case of phenyl benzoate, MP2 calculations have been used to verify the quality of DFT-derived conformational energies. nih.gov For this compound, with its multiple halogen atoms, such high-level calculations would be beneficial for accurately determining properties like dipole moment and polarizability, which are crucial for understanding its intermolecular interactions and behavior in condensed phases.

Molecular Dynamics Simulations of Intermolecular Interactions and Condensed Phase Behavior

Molecular dynamics (MD) simulations offer a powerful approach to study the behavior of molecules in the condensed phase, providing insights into intermolecular interactions and the resulting macroscopic properties. While specific MD simulations for this compound were not found, the principles can be applied based on studies of other complex organic molecules. mdpi.comnih.gov

An MD simulation of this compound would typically start with a force field that accurately describes the intramolecular and intermolecular potentials. This force field would be parameterized using data from quantum chemical calculations. The simulation would then model the movement of a large ensemble of these molecules over time, allowing for the observation of how they pack in a crystalline or amorphous state and how they interact in a solution. Key intermolecular interactions expected for this compound include π-π stacking between the aromatic rings and halogen bonding involving the chlorine and bromine atoms. These interactions would dictate the material's bulk properties such as melting point, solubility, and mechanical strength.

Structure-Property Relationship (SPR) Modeling for Chemical Behavior and Material Science

Structure-Property Relationship (SPR) modeling, including Quantitative Structure-Activity Relationship (QSAR) approaches, aims to correlate the structural or physicochemical properties of compounds with their macroscopic behavior. nih.govnih.gov For this compound, SPR models could be developed to predict its properties relevant to material science.

By systematically varying the substituents on the phenyl benzoate scaffold and calculating descriptors from their molecular structures (e.g., electronic properties from DFT, shape, and size), one could build a model to predict, for instance, the thermal stability or liquid crystalline behavior of related compounds. A study on other substituted phenyl benzoates has shown that substituents have a significant effect on their crystal structures and packing. nih.gov This highlights the potential for developing SPR models for this class of compounds. The electronic properties, such as the HOMO-LUMO gap, derived from DFT calculations on a series of halogenated phenyl benzoates, can be used as descriptors in such models to predict their chemical reactivity and suitability for specific applications in materials science. mdpi.com

Environmental Fate, Ecotoxicology, and Biogeochemical Cycling of 2,4 Dichlorophenyl 4 Bromobenzoate

Environmental Persistence and Degradation Pathways in Non-Anthropogenic Systems

2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective herbicide that, upon release into the environment, undergoes various processes that determine its persistence and ultimate fate. nih.gov These processes include photodegradation, microbial degradation, adsorption to soil particles, and transport through water and air. nih.gov

Photodegradation, or the breakdown of compounds by light, is a potential pathway for the degradation of 2,4-D in the environment. In aquatic systems, the efficiency of photodegradation can be influenced by the presence of photosensitizing substances. rsc.orgfrontiersin.org Studies have shown that the use of photocatalysts like titanium dioxide (TiO2) can significantly enhance the degradation of 2,4-D and its byproducts, such as 2,4-dichlorophenol (B122985) (2,4-DCP), under UV irradiation. rsc.orgnih.govresearchgate.netresearchgate.net For instance, the presence of noble metals like platinum and rhodium on a TiO2 support has been shown to lead to high levels of mineralization of 2,4-D. frontiersin.org The degradation process can result in the formation of various by-products, some of which may have their own toxicological profiles. nih.gov

The primary mechanism for the breakdown of 2,4-D in soil and water is biodegradation by microorganisms. nih.gov A diverse range of bacteria and fungi have been identified that can utilize 2,4-D as a source of carbon and energy. nih.govcapes.gov.br Some of the key microbial genera involved in this process include Pseudomonas, Cupriavidus, Achromobacter, and Sphingomonas. nih.gov The rate of biodegradation is influenced by several environmental factors, including soil type, temperature, moisture, pH, and the initial concentration of the herbicide. nih.govnih.gov The half-life of 2,4-D in soil can vary significantly, ranging from a few days to several weeks, depending on these conditions. nih.gov In some soils, particularly in the subsoil where microbial populations may be limited, the degradation of 2,4-D can be significantly slower. capes.gov.br The introduction of specific 2,4-D-degrading microbial strains has been explored as a bioremediation strategy for contaminated sites. nih.gov

Bioaccumulation and Biotransformation in Non-Target Organisms (e.g., plants, aquatic invertebrates)

Bioaccumulation refers to the process by which organisms absorb and retain a substance at a higher concentration than in their surrounding environment. For 2,4-D, its potential for significant bioaccumulation in most non-target organisms is considered to be low due to its relatively rapid metabolism and excretion. researchgate.net However, exposure can still lead to biotransformation, where the organism's metabolic processes alter the chemical structure of the compound.

In aquatic organisms, such as fish and invertebrates, the uptake of 2,4-D can occur, but it is often followed by metabolic breakdown and elimination. researchgate.net Studies on various aquatic species have shown that while 2,4-D can be detected in tissues, it does not tend to biomagnify up the food chain. researchgate.netnih.gov In plants, while the intended targets are broadleaf weeds, non-target plants can also absorb 2,4-D, leading to unintended phytotoxic effects. frontiersin.org

Transport and Distribution Mechanisms in Environmental Compartments (Soil, Water, Air, Sediment)

The movement and distribution of 2,4-D in the environment are governed by its physicochemical properties and environmental conditions. nih.gov As a weak acid, its solubility in water is pH-dependent. In its salt forms, 2,4-D is highly soluble in water, which facilitates its transport through surface runoff and leaching into groundwater. nih.gov The extent of leaching is influenced by soil type, with more mobile behavior observed in soils with low organic matter content and high permeability. nih.gov

Adsorption to soil particles can retard the movement of 2,4-D, with the degree of binding related to the soil's organic matter and clay content. nih.gov Volatilization of certain ester formulations of 2,4-D can lead to its atmospheric transport and subsequent deposition in other areas. nih.gov In aquatic systems, 2,4-D can be found dissolved in the water column and can also partition to sediments, although this is generally less significant than for more hydrophobic compounds. nih.gov

Ecological Impact Assessment on Ecosystem Services and Non-Target Biota (excluding human health effects)

The application of 2,4-D can have a range of ecological impacts on non-target organisms and the ecosystem services they provide. nih.govnih.gov

Effects on Non-Target Plants and Pollinators: Herbicide drift can affect non-target terrestrial and aquatic plants, leading to changes in plant community structure and a reduction in biodiversity. frontiersin.org This can have cascading effects on organisms that depend on these plants for food and habitat. For example, a reduction in flowering plants can negatively impact pollinator populations. frontiersin.org

Effects on Aquatic Life: While 2,4-D is generally considered to have low to moderate toxicity to fish and aquatic invertebrates, high concentrations resulting from direct application or runoff can be harmful. nih.govepa.gov The toxicity can vary depending on the specific formulation of the herbicide. nih.gov Sub-lethal effects, such as altered growth and reproduction, have also been observed in some aquatic species. nih.gov

Effects on Soil Biota: Soil microorganisms play a crucial role in nutrient cycling and soil health. While some microbes can degrade 2,4-D, high concentrations of the herbicide can have inhibitory effects on certain microbial populations, potentially altering soil microbial community structure and function. nih.gov Effects on other soil organisms, such as earthworms, have also been documented. epa.gov

Advanced Material Science and Catalytic Applications of 2,4 Dichlorophenyl 4 Bromobenzoate and Its Derivatives

Utilization as a Building Block in Polymer Chemistry and Functional Materials

Although specific polymers synthesized directly from 2,4-dichlorophenyl 4-bromobenzoate (B14158574) are not prominently featured in research, its structure is analogous to monomers used in the creation of high-performance polymers and functional materials. Aromatic esters are the fundamental units of polyarylates, a class of polyesters known for high thermal stability and mechanical strength. researchgate.net

The synthesis of polymers often involves the reaction of bifunctional monomers. While 2,4-dichlorophenyl 4-bromobenzoate is a monofunctional ester, it could be chemically modified to create a difunctional monomer suitable for polymerization. For instance, the halogen atoms could be replaced or used as handles to introduce polymerizable groups.

The presence of chlorine and bromine atoms is significant for developing functional materials. Halogenated compounds are widely used as flame retardants in polymers. Furthermore, the incorporation of such structures can modify the physical properties of materials, including their solubility and thermal characteristics. In a related context, polymers incorporating chlorinated aromatic structures, such as those derived from 2,4-dichlorophenoxyacetic acid, have been synthesized for environmental applications like the removal of contaminants from water. mdpi.comnih.gov The synthesis of polymers often relies on initiators containing bromine or chlorine, as these halogens are effective transferable atoms in processes like Atom Transfer Radical Polymerization (ATRP). mdpi.com

Table 1: Potential Polymerization Strategies Involving Dihalogenated Aromatic Esters

Polymerization Technique Role of the Halogenated Ester Derivative Resulting Polymer Type Key Properties
Polycondensation As a diol or dicarboxylic acid monomer (after modification) Polyarylate / Polyester High thermal stability, chemical resistance
Atom Transfer Radical Polymerization (ATRP) As a functional initiator (after modification) Block Copolymers, Functional Polymers Controlled molecular weight, defined architecture

Role as a Ligand or Precursor in Homogeneous and Heterogeneous Catalysis

There is no specific evidence of this compound being used as a ligand or catalyst precursor. However, the field of catalysis heavily relies on molecules with similar functional groups.

Role as a Substrate/Precursor: Haloarenes (aromatic compounds containing one or more halogen atoms) are fundamental substrates in a vast number of catalytic cross-coupling reactions, which are cornerstones of modern organic synthesis. The carbon-bromine and carbon-chlorine bonds in this compound could be selectively activated by transition metal catalysts, such as those based on palladium or nickel. acs.org This would allow for the molecule to be a precursor in reactions that form new carbon-carbon or carbon-heteroatom bonds, building more complex molecular architectures. The differing reactivity of C-Br vs. C-Cl bonds could potentially allow for selective, stepwise functionalization.

Potential as a Ligand: The oxygen atoms of the ester group possess lone pairs of electrons and could theoretically coordinate to a metal center, allowing the molecule to act as a ligand. However, simple ester groups are generally considered weak ligands. More complex molecules containing ester functionalities are often designed with additional, stronger donor atoms to create stable metal complexes for catalysis. Research has shown that molybdenum complexes can catalyze the hydrogenation of esters, and nickel catalysts can facilitate ester transfer reactions with haloarenes, demonstrating the reactivity of the ester group in catalytic systems. acs.orgacs.org

Catalysts used for the combustion of halogenated volatile organic compounds often have to withstand deactivation by the chlorine or hydrogen chloride produced, indicating the complex interactions between halogenated compounds and catalyst surfaces. researchgate.net

Application in Niche Analytical Chemistry Methods

The application of this compound as a derivatizing agent or a standard in mainstream analytical methods is not documented. Chemical reference standards are essential for the calibration of analytical instruments and for ensuring the accuracy of results. spectrumchemical.comsigmaaldrich.com These standards must be of high, certified purity and are typically produced under stringent manufacturing protocols.

Theoretically, a stable molecule like this compound could serve as a reference or internal standard in chromatographic or mass spectrometric analyses for the detection of other, similar halogenated environmental contaminants or pharmaceutical intermediates. Its distinct molecular weight and isotopic pattern, due to the presence of both chlorine and bromine, would make it easily identifiable. For example, chromatographic methods have been developed to separate complex diastereoisomers of molecules containing a 2,4-dichlorophenyl group, a process that relies on well-characterized reference compounds for method validation. acs.orgnih.gov

Derivatizing agents are used to modify an analyte to make it more suitable for analysis (e.g., more volatile for gas chromatography or more UV-active for HPLC). While this compound is not a known agent, other halogenated compounds, such as acid chlorides, are used for this purpose. google.com

Exploration in Optoelectronic and Non-linear Optical Materials

While no specific studies on the optoelectronic or non-linear optical (NLO) properties of this compound have been identified, its molecular structure contains features common to materials explored for these applications. Organic NLO materials often possess delocalized π-electron systems that can interact with intense light. jhuapl.edursc.orgtcichemicals.com The two phenyl rings in the molecule form such a system.

The presence of heavy atoms like bromine and chlorine can significantly influence the electronic and photophysical properties of a molecule. researchgate.net Halogenation can alter the energy levels of molecular orbitals, affect intersystem crossing rates (the transition between singlet and triplet excited states), and enhance spin-orbit coupling. These effects are crucial in the design of materials for applications such as phosphorescent organic light-emitting diodes (OLEDs) and optical limiters. Research into other halogenated molecules has demonstrated that the introduction of bromine and chlorine atoms can lead to materials with good NLO response and semiconductor properties. researchgate.net

Table 2: Structural Features and Their Relevance to Optoelectronic Properties

Structural Feature Potential Optoelectronic/NLO Effect Rationale
Two Aromatic Rings π-electron delocalization Forms the basis for nonlinear optical response and charge transport.
Ester Bridge Electronic coupling/decoupling Can influence the degree of electronic communication between the two aromatic rings.
Chlorine Atoms Modification of electronic properties Inductive effects can alter electron density and orbital energies.

Future Research Directions and Emerging Paradigms for 2,4 Dichlorophenyl 4 Bromobenzoate Studies

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Modeling

The convergence of artificial intelligence (AI) and chemistry offers a powerful toolkit for accelerating the discovery and characterization of new molecules. For a compound like 2,4-dichlorophenyl 4-bromobenzoate (B14158574), where empirical data is sparse, in silico methods are invaluable for predicting its physicochemical properties, reactivity, and potential applications.

Future research should focus on developing machine learning (ML) models trained on large datasets of halogenated aromatic compounds. nih.govfrontiersin.org These models, particularly deep neural networks, can learn complex structure-property relationships to predict key parameters for 2,4-dichlorophenyl 4-bromobenzoate. nih.gov For instance, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models could be developed to forecast its biological activity, toxicity, and environmental fate. nih.gov Such predictive modeling can guide experimental efforts, prioritizing synthetic routes and applications with the highest potential for success, thereby saving significant time and resources. frontiersin.org

Moreover, AI can be employed to predict the spectral properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, aiding in its identification and characterization in complex mixtures. nih.govresearchgate.net The development of such predictive tools would be a significant step forward in the systematic study of this and related halogenated compounds.

Table 1: Illustrative Physicochemical Properties of Precursor Moieties for Predictive Modeling

Property2,4-Dichlorophenol (B122985)4-Bromobenzoic Acid
Molecular FormulaC₆H₄Cl₂OC₇H₅BrO₂
Molecular Weight163.00 g/mol 201.02 g/mol
Melting Point45 °C255-258 °C
Boiling Point210 °C255-258 °C
Water Solubility4.5 g/L at 20 °C0.82 g/L at 20 °C

Note: This table presents data for the precursor molecules, which would serve as input features for predictive models for this compound.

Sustainable Synthesis and Circular Economy Approaches for Chemical Production

The principles of green chemistry and the circular economy are increasingly guiding the development of new synthetic methodologies. Future research on this compound should prioritize the development of sustainable and efficient synthetic routes that minimize waste and environmental impact.

Traditional esterification methods often rely on harsh conditions and stoichiometric reagents. Future investigations could explore catalytic approaches, such as the use of solid acid catalysts or enzyme-catalyzed esterification, which can offer higher selectivity and easier product separation. dntb.gov.ua The use of greener solvents, or even solvent-free reaction conditions, should also be a key consideration. rsc.org

Furthermore, a circular economy approach would involve considering the entire lifecycle of the compound. This includes designing pathways for its degradation and recycling. For instance, research could focus on developing methods for the selective cleavage of the ester bond, allowing for the recovery and reuse of the 2,4-dichlorophenol and 4-bromobenzoic acid precursors.

Exploration of Novel Reactivity Modalities and Transformative Chemistry

The unique electronic properties conferred by the chlorine and bromine substituents on the aromatic rings of this compound open up possibilities for novel chemical transformations. Future research should aim to explore the reactivity of this compound beyond simple hydrolysis of the ester linkage.

The presence of multiple halogen atoms provides potential sites for cross-coupling reactions, which are powerful tools for the construction of complex organic molecules. For example, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be investigated to functionalize the phenyl and benzoate (B1203000) rings, leading to the synthesis of a diverse library of new compounds with potentially interesting properties. sigmaaldrich.com

The photochemistry of halogenated aromatic compounds is another area ripe for exploration. Investigating the photochemical reactivity of this compound could reveal pathways for its degradation or for the synthesis of novel photoproducts.

Interdisciplinary Research Opportunities in Advanced Materials and Environmental Remediation

The structural features of this compound suggest its potential utility in the development of advanced materials and for studies related to environmental remediation.

The high halogen content of the molecule could impart flame-retardant properties, a common application for brominated and chlorinated compounds. nih.govnih.gov Future research could involve incorporating this compound into polymer matrices and evaluating the fire-retardant efficacy of the resulting materials. Additionally, the rigid aromatic structure of the molecule could be exploited in the design of liquid crystals or other ordered materials. Some benzoate-based materials have shown promise in applications such as organic light-emitting diodes (OLEDs). rsc.org

From an environmental perspective, the presence of both chlorine and bromine atoms raises concerns about the persistence and potential toxicity of this compound. nih.govnih.govoup.comresearchgate.net Future research should focus on understanding its environmental fate, including its biodegradability and potential for bioaccumulation. Studies on the microbial degradation of chlorinated and brominated benzoates could provide insights into potential bioremediation strategies. arizona.edudss.go.thosti.gov The development of advanced oxidation processes for the complete mineralization of this compound would also be a critical area of investigation to mitigate any potential environmental risks.

Q & A

How can the synthesis of 2,4-dichlorophenyl 4-bromobenzoate be optimized to improve yield and purity?

Methodological Answer:
Optimization involves adjusting reaction parameters such as solvent choice, temperature, and catalysts. For example, in analogous esterification reactions, dimethylformamide (DMF) has been used as a solvent under mild conditions (room temperature, 2 hours) to achieve yields >95% . Catalysts like sodium carbonate can enhance reactivity by deprotonating acidic intermediates. Recrystallization from ethanol or other polar aprotic solvents can further purify the product . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures timely termination to minimize side products.

Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic proton environments and substituent positions (e.g., distinguishing 2,4-dichlorophenyl vs. 4-bromobenzoate groups).
  • Infrared Spectroscopy (IR): Confirms ester carbonyl (C=O) stretching (~1740 cm⁻¹) and halogen (C-Cl, C-Br) vibrations.
  • Mass Spectrometry (MS): Validates molecular ion peaks (M<sup>+</sup>) and fragmentation patterns consistent with the molecular formula .

What challenges arise in achieving regioselectivity during the synthesis of halogenated aromatic esters?

Methodological Answer:
Regioselectivity challenges include competing substitution at ortho, meta, or para positions. Directed ortho-metalation (DoM) strategies or steric/electronic directing groups (e.g., -NO2, -SO3H) can guide halogenation. For example, sulfonyl chloride intermediates (e.g., 2-chloro-4-sulfobenzoic acid derivatives) enable precise functionalization . Computational modeling (DFT) may predict reactive sites to refine synthetic routes .

How does photolytic stability impact the handling and storage of this compound?

Methodological Answer:
Photolysis studies on phenacyl benzoate analogs show that UV light cleaves ester bonds, generating radicals or ketones . To mitigate degradation:

  • Store the compound in amber glassware at 0–6°C.
  • Conduct reactions under inert atmospheres (N2 or Ar).
  • Use light-blocking additives (e.g., UV stabilizers) in long-term applications .

How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test interactions with targets like HSP90 (Heat Shock Protein 90) using fluorescence polarization or surface plasmon resonance (SPR) .
  • Antimicrobial Screening: Use broth microdilution (MIC/MBC) against bacterial/fungal strains, referencing structurally related pesticides (e.g., chlorfenvinphos) .
  • Cytotoxicity Studies: Employ MTT assays on cancer cell lines to assess antiproliferative effects .

What methods are effective for synthesizing derivatives of this compound?

Methodological Answer:

  • Nucleophilic Aromatic Substitution: Replace bromine with amines or thiols under Pd catalysis.
  • Ester Hydrolysis: Convert the ester to carboxylic acid using NaOH/EtOH, then re-esterify with alternative alcohols .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups .

How can X-ray crystallography resolve structural ambiguities in halogenated esters?

Methodological Answer:
Single-crystal X-ray diffraction determines bond lengths, angles, and packing motifs. For 2-(4-bromophenyl)-2-oxoethyl 4-chlorobenzoate, crystals grown from ethanol revealed planar aromatic systems and ester conformation . Synchrotron sources enhance resolution for heavy atoms (Br, Cl).

What mechanistic insights can isotopic labeling provide for esterification reactions?

Methodological Answer:

  • <sup>18</sup>O Labeling: Traces oxygen sources in ester bonds (e.g., from acid or alcohol).
  • Deuterated Solvents: Monitors proton transfer steps via <sup>2</sup>H NMR.
  • Computational Studies: Density Functional Theory (DFT) models transition states and activation energies .

What protocols ensure safe disposal of toxic byproducts from this compound synthesis?

Methodological Answer:

  • Segregation: Collect halogenated waste separately in labeled containers.
  • Neutralization: Treat acidic/basic residues before disposal.
  • Professional Services: Collaborate with certified waste management firms for incineration or chemical degradation .

How do substituent effects influence the reactivity of this compound compared to analogs?

Methodological Answer:
Comparative studies with analogs (e.g., 4-bromo-3-chlorophenol or 2,4-dichlorophenyl benzenesulfonate ) reveal:

  • Electron-Withdrawing Groups (Cl, Br): Increase electrophilicity, enhancing nucleophilic attack.
  • Steric Effects: Ortho-substituents hinder reactions at the ester carbonyl.
  • Hammett Constants: Quantify electronic contributions to reaction rates .

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